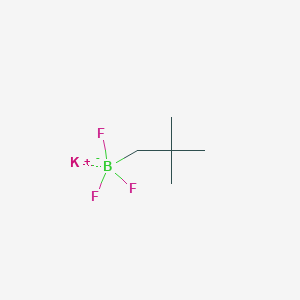

Potassium trifluoro(neopentyl)borate

Vue d'ensemble

Description

Potassium trifluoro(neopentyl)borate is a useful research compound. Its molecular formula is C5H11BF3K and its molecular weight is 178.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Potassium trifluoro(neopentyl)borate primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound plays a crucial role in this transmetalation process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and essential for the synthesis of many organic compounds .

Pharmacokinetics

These properties suggest that the compound is likely to have good stability and could potentially be stored for long periods without significant degradation .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, making this compound a valuable reagent in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere at temperatures between 2-8°C to maintain its stability . Furthermore, the SM cross-coupling reaction, in which the compound plays a key role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability are likely to be robust under a wide range of conditions .

Analyse Biochimique

Biochemical Properties

Potassium trifluoro(neopentyl)borate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with palladium complexes, facilitating the transmetalation step in the coupling reaction . The nature of these interactions involves the transfer of organic groups from boron to palladium, which is crucial for the formation of new carbon-carbon bonds .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can impact the activity of voltage-gated potassium channels, which are essential for cellular proliferation and metabolic reprogramming . Additionally, this compound may alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling, this compound undergoes transmetalation with palladium complexes, facilitating the formation of new carbon-carbon bonds . This process involves the transfer of organic groups from boron to palladium, which is a key step in the coupling reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and long shelf-life, making it suitable for various biochemical applications . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects can occur. For instance, high doses of this compound may lead to cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, the compound may interact with enzymes involved in the synthesis and degradation of organic molecules, altering the balance of metabolic pathways . These interactions can have significant effects on cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound can vary depending on the cell type and experimental conditions . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm, nucleus, or other cellular structures, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Activité Biologique

Potassium trifluoro(neopentyl)borate (K[B(CH2C(CH3)3)F3]) is a boron-containing compound notable for its applications in organic synthesis, particularly in carbon–carbon bond formation. Its biological activity, while less extensively studied than its chemical properties, reveals intriguing potential in various biochemical contexts.

This compound is primarily utilized in nucleophilic substitution reactions and cross-coupling processes, such as the Suzuki–Miyaura reaction. The trifluoromethyl group significantly influences the compound's reactivity and selectivity due to its electron-withdrawing nature, which reduces nucleophilicity compared to other boron compounds like trialkoxyboronates.

Key Properties:

- Molecular Weight: 178.05 g/mol

- Chemical Formula: C5H11BF3K

- Boiling Point: Not specified

- Solubility: Generally low solubility in water, but can interact with various electrophiles in organic solvents.

Enzymatic Interactions

Recent studies have indicated that organotrifluoroborates, including this compound, may act as inhibitors of serine proteases. They were observed to function as non-covalent, competitive inhibitors of enzymes such as trypsin and α-chymotrypsin. The proposed mechanism involves hydrogen bonding interactions at the active site of these enzymes, leading to reversible inhibition .

Toxicological Studies

A study investigating the toxicological properties of similar organotrifluoroborates reported that exposure did not significantly alter key biochemical markers such as lipid peroxidation levels, catalase activity, or glutathione S-transferase activity in animal models . This suggests a relatively low toxicity profile under specific conditions.

Comparative Analysis with Related Compounds

The following table compares this compound with similar boron-containing compounds regarding their structural features and biological implications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Potassium trifluoro(propyl)borate | Trifluoromethyl group with propyl | Less sterically hindered; higher nucleophilicity |

| Potassium phenyltrifluoroborate | Trifluoromethyl group with phenyl | Different reactivity patterns; used in diverse coupling |

| Potassium bis(trifluoromethyl)borate | Multiple trifluoromethyl groups | Enhanced electron-withdrawing effects; more reactive |

Case Studies and Applications

- Suzuki-Miyaura Coupling : this compound has been effectively employed in Suzuki-Miyaura reactions to synthesize complex organic molecules, including pharmaceuticals. Its steric bulk allows for selective reactions where regioselectivity is crucial .

- Nitration Reactions : Research has also explored its use in transition-metal-free nitration of arylboronic acids, demonstrating good yields and broad functional group tolerance when coupled with nitrosating agents .

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(neopentyl)borate is in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an electrophile, typically in the presence of a palladium catalyst.

- Mechanism : The tetracoordinate nature of organotrifluoroborates allows them to act as nucleophiles while masking the inherent reactivity of the C-B bond. This property enables them to withstand various synthetic transformations before being activated for coupling .

- Case Study : Research has demonstrated successful cross-coupling of this compound with alkenyl bromides using palladium catalysts, yielding products with high efficiency .

2.2 Nucleophilic Substitution Reactions

This compound also participates in nucleophilic substitution reactions where it reacts with electrophiles to form new carbon-carbon bonds.

- Example : The compound has been used to synthesize substituted purines through cross-coupling with halopurines, highlighting its utility in producing biologically active compounds .

Advantages Over Other Boron Reagents

This compound offers several advantages compared to traditional boronic acids:

- Stability : It remains stable under oxidative conditions, making it suitable for reactions that would otherwise degrade boronic acids .

- Functional Group Tolerance : The compound can tolerate a wide range of functional groups, allowing for diverse applications in complex molecule synthesis .

Materials Science Applications

Beyond organic synthesis, this compound has potential applications in materials science:

- Polymer Chemistry : Its unique properties enable its use in developing new materials with specific functionalities. For instance, it can be incorporated into polymer matrices to enhance their chemical resistance and mechanical properties .

Propriétés

IUPAC Name |

potassium;2,2-dimethylpropyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXOGXAOXXGHLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674898 | |

| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-02-9 | |

| Record name | Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium (2,?2-?dimethylpropyl)?trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.